N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
Description
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide (IUPAC name: butanoic acid, 4-[(3-chloro-2-methylphenyl)amino]-4-oxo-, hydrazide) is a synthetic organic compound characterized by a hydrazino-oxobutanamide backbone linked to a substituted phenyl ring. Its molecular formula is C₁₁H₁₄ClN₃O₂, with a molecular weight of 255.71 g/mol (CAS: BBB/121) . The structure features:
- A 3-chloro-2-methylphenyl group, contributing steric and electronic effects.
This compound belongs to a class of hydrazide derivatives, which are explored for applications in pharmaceuticals and agrochemicals due to their versatile reactivity and biological activity .
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-hydrazinyl-4-oxobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-7-8(12)3-2-4-9(7)14-10(16)5-6-11(17)15-13/h2-4H,5-6,13H2,1H3,(H,14,16)(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTGANYGATQEHGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Primary Synthetic Routes
Two-Step Acylation and Hydrazinolysis
The most widely reported method involves sequential acylation and hydrazinolysis (Figure 1).
Step 1: Formation of the Butanamide Intermediate
Reagents :
- 3-Chloro-2-methylaniline
- Succinic anhydride or its derivatives
Conditions :
- Solvent: Ethanol, methanol, or dichloromethane
- Temperature: Reflux (70–80°C)
- Catalysis: Triethylamine or pyridine (for acid scavenging)
The reaction proceeds via nucleophilic acyl substitution, where the amine group of 3-chloro-2-methylaniline attacks the electrophilic carbonyl of succinic anhydride. The intermediate, N-(3-chloro-2-methylphenyl)-4-oxobutanamide, is isolated via solvent evaporation and recrystallization (yield: 75–85%).
Step 2: Hydrazine Incorporation
Reagents :
- Hydrazine hydrate (80–99%)
Conditions :
- Solvent: Ethanol or methanol
- Temperature: Reflux (4–6 hours)
- Purification: Crystallization from ethanol/water mixtures
Hydrazine displaces the terminal carbonyl oxygen, forming the hydrazino group. Excess hydrazine ensures complete conversion, with yields of 70–78%.
One-Pot Synthesis via In Situ Anhydride Activation
A modified approach employs in situ activation of succinic anhydride using coupling agents like N,N'-dicyclohexylcarbodiimide (DCC). This method reduces purification steps but requires stringent moisture control.
Key Parameters :
- Coupling agent: DCC or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
- Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
- Yield: 68–72%
Alternative Methodologies
Reaction Optimization and Challenges
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent polarity | Ethanol > Methanol | Higher polarity improves hydrazine solubility |
| Reaction temperature | 80°C | Accelerates kinetics without decomposition |
| Hydrazine excess | 1.5 equivalents | Minimizes side reactions |
Purification and Characterization
Purification Techniques
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazino derivatives.
Substitution: The chloro group in the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted derivatives.
Condensation: The hydrazino group can participate in condensation reactions with carbonyl compounds, forming hydrazones or hydrazides.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a biochemical probe for studying enzyme mechanisms and protein interactions.
Medicine: Research has indicated potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: The compound can be used in the development of new materials with specific chemical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The chloro-substituted phenyl ring can enhance the compound’s binding affinity to hydrophobic pockets in target proteins, contributing to its biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(4-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide
- Key Difference : Chlorine substitution at the 4-position instead of 3-position on the phenyl ring.
- Molecular weight: 255.71 g/mol (similar to the target compound) .
N-(2,4-Dichlorophenyl)-4-hydrazino-4-oxobutanamide
- Key Difference : Two chlorine atoms at 2- and 4-positions on the phenyl ring.
- Impact: Increased lipophilicity (logP) compared to the mono-chloro analogue, which may enhance membrane permeability but reduce aqueous solubility. Molecular weight: 276.12 g/mol .
N-(4-Ethoxyphenyl)-4-hydrazino-4-oxobutanamide
- Key Difference : Ethoxy group at the 4-position instead of chloro-methyl substitution.
- Molecular weight: 235.29 g/mol .
Modifications in the Hydrazine Moiety
4-[2-(Anthracen-9-ylmethylidene)hydrazino]-N-(3-chlorophenyl)-4-oxobutanamide
- Key Difference : Hydrazine group substituted with an anthracene-based methylidene group.
- Impact : The bulky anthracene moiety increases molecular weight (C₂₅H₂₀ClN₃O₂ , 429.91 g/mol) and enhances π-π stacking interactions, which could be advantageous in materials science or DNA intercalation studies .
N-(4-Chloro-2-methylphenyl)-4-[2-(2-methylcyclohexylidene)hydrazino]-4-oxobutanamide
- Key Difference : Hydrazine linked to a 2-methylcyclohexylidene group.
- Molecular formula: C₂₀H₂₅ClN₃O₂ .
4-{2-[(2-Chlorophenyl)carbonyl]hydrazinyl}-4-oxo-N-phenylbutanamide
Variations in the Carbon Chain
N-(3-Chloro-4-methylphenyl)-2-[(2E)-2-(2,5-dimethoxybenzylidene)hydrazino]-2-oxoacetamide
- Key Difference : Shorter oxoacetamide backbone (two carbons) instead of oxobutanamide (four carbons).
- Impact : Reduced chain length limits flexibility and may decrease binding affinity in biological targets. Molecular formula: C₁₈H₁₇ClN₃O₄ .
N-(2-Chloro-4-methylphenyl)-3-oxobutanamide
- Key Difference: 3-oxobutanamide chain lacking the hydrazino group.
- Molecular weight: 225.67 g/mol .
N-(3-Chloro-2-methylphenyl)-2-[(4-chlorophenyl)-[4-(methylsulfonyl)phenyl]methylene]hydrazinecarboxamide
Data Table: Structural and Physicochemical Comparison
Biological Activity
N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound is characterized by a chloro-substituted aromatic ring and a hydrazino group, with a molecular formula of CHClNO. Its molecular weight is approximately 255.70 g/mol. The presence of the hydrazino group is significant as it is often linked to enhanced bioactivity.
Biological Activities
1. Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity against various bacterial strains. This has been attributed to its ability to interfere with cellular processes, such as DNA replication and protein synthesis, leading to bacterial cell death.
2. Anticancer Potential
The compound has also been investigated for its anticancer properties. In vitro studies have demonstrated its effectiveness in inhibiting the growth of several cancer cell lines, including breast and colon cancer cells. For instance, IC values were reported in the low micromolar range for specific cancer types, indicating significant cytotoxicity .
The mechanism of action involves several pathways:
- Enzyme Inhibition : The compound may bind to specific enzymes, modulating their activity and affecting downstream biological effects.
- Cellular Interference : By disrupting critical cellular processes such as DNA replication and protein synthesis, it can induce apoptosis in malignant cells.
Table 1: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Antimicrobial | Various Bacteria | 5 - 15 | |
| Anticancer | Breast Cancer Cells | 10 | |
| Colon Cancer Cells | 8 |
Case Study: Anticancer Efficacy
In a study assessing the anticancer potential of this compound, researchers evaluated its effects on human breast cancer cell lines. The compound demonstrated significant cytotoxicity with an IC value of 10 µM after 48 hours of treatment. Apoptotic markers were observed, indicating that the compound induces cell death through apoptosis rather than necrosis .
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups. This versatility enables the development of derivatives with potentially enhanced biological activities.
Q & A
Q. What are the standard synthetic routes for N-(3-Chloro-2-methylphenyl)-4-hydrazino-4-oxobutanamide, and how are reaction conditions optimized?
The compound is typically synthesized via multi-step organic reactions starting from succinic acid derivatives. A common method involves coupling 4-oxo-4-[(3-chloro-2-methylphenyl)amino]butanoic acid with hydrazine derivatives using carbodiimide coupling agents (e.g., DCC) and activators like HOBt at low temperatures (-50°C) to minimize side reactions. Solvent choice (e.g., DMF or THF), stoichiometric ratios, and inert atmospheres (N₂/Ar) are critical for yield optimization . Alternative routes may employ hydrazine hydrochloride in refluxing ethanol, requiring pH adjustments to isolate the product .
Q. How is the structural identity of this compound confirmed in academic research?
Structural elucidation relies on spectroscopic and crystallographic methods:
- NMR : H and C NMR verify the hydrazino-oxobutanamide backbone and substituents (e.g., aromatic protons at δ 7.2–7.5 ppm for the 3-chloro-2-methylphenyl group) .
- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 281.08) and fragmentation patterns .
- X-ray Crystallography : SHELX software refines crystal structures, though limitations in handling twinned data may require cross-validation with other tools (e.g., Olex2) .
Q. What stability considerations are critical for handling this compound?
The compound is hygroscopic and light-sensitive. Storage recommendations include:
- Temperature : -20°C in amber vials under desiccant (silica gel).
- Solubility : Stable in DMSO (≥6 months at -20°C) but prone to hydrolysis in aqueous buffers (pH > 7.0). Degradation products (e.g., free hydrazine) are monitored via TLC or HPLC .
Advanced Research Questions
Q. How do reaction mechanisms differ between nucleophilic and electrophilic substitution pathways in modifying the hydrazino-oxobutanamide core?
The hydrazino group acts as a nucleophile in reactions with aldehydes (e.g., furfural) to form hydrazones, while the oxobutanamide carbonyl undergoes electrophilic substitution. DFT calculations (B3LYP/6-31G*) reveal higher activation energy for electrophilic attacks (~45 kcal/mol) compared to nucleophilic pathways (~28 kcal/mol). Kinetic studies using stopped-flow spectroscopy show pseudo-first-order kinetics for hydrazone formation (k = 1.2 × 10⁻³ s⁻¹) .
Q. What strategies resolve contradictions in crystallographic data for this compound?
Discrepancies in unit cell parameters or electron density maps (e.g., disordered chloro-methyl groups) arise from:
Q. How does the compound interact with biological targets, and what assays validate these interactions?
Computational docking (AutoDock Vina) predicts binding to kinase ATP pockets (e.g., EGFR, ΔG = -9.2 kcal/mol). In vitro validation includes:
- Fluorescence Quenching : Stern-Volmer analysis (Ksv = 2.8 × 10³ M⁻¹) confirms static binding to serum albumin.
- Enzyme Inhibition : IC₅₀ = 12.3 µM for COX-2 inhibition (ELISA). False positives are ruled out via counter-screens (e.g., luciferase-based cytotoxicity assays) .
Methodological Recommendations
- Synthetic Reproducibility : Use Schlenk lines for moisture-sensitive steps.
- Data Conflict Resolution : Validate spectral data against computational models (e.g., Gaussian 16) and replicate experiments ≥3 times.
- Biological Assays : Include positive controls (e.g., celecoxib for COX-2) and dose-response curves (10 nM–100 µM).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
